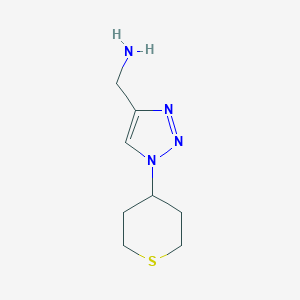

(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a tetrahydro-2H-thiopyran-4-yl group and a methanamine moiety at the 4-position. The tetrahydro-2H-thiopyran ring introduces a sulfur atom into the alicyclic system, distinguishing it from oxygen-containing analogs like tetrahydro-2H-pyran derivatives.

Properties

IUPAC Name |

[1-(thian-4-yl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c9-5-7-6-12(11-10-7)8-1-3-13-4-2-8/h6,8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXWIXXBLVVDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Click Chemistry Approach

One common method for synthesizing triazole-containing compounds involves the use of click chemistry, specifically the Huisgen cycloaddition reaction. This reaction involves the combination of an alkyne with an azide in the presence of a copper catalyst to form a triazole ring.

Condensation Reactions

Another approach could involve condensation reactions between appropriate precursors to form the desired structure. This might involve the reaction of a tetrahydrothiopyran derivative with a triazole precursor under conditions that facilitate the formation of the methanamine linkage.

- Tetrahydrothiopyran Derivative: With a reactive functional group

- Triazole Precursor: With a complementary reactive group

Preparation Methods Analysis

Chemical Reactions Involved

The synthesis of (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine likely involves several key chemical reactions:

- Huisgen Cycloaddition: For forming the triazole ring.

- Condensation Reactions: For linking the tetrahydrothiopyran and triazole moieties.

- Reduction or Amination: To introduce the methanamine group.

Common Reagents and Conditions

- Copper(I) Catalysts: For click chemistry reactions.

- Solvents: Such as dichloromethane or acetonitrile.

- Temperature and Pressure: Controlled conditions to optimize yield and purity.

Major Products Formed

The major products formed will depend on the specific reagents and conditions used. Potential by-products could include unreacted starting materials or partially formed intermediates.

Research Findings and Challenges

While specific research findings on (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine are limited, studies on similar compounds suggest that such structures can exhibit interesting biological activities, including antimicrobial and enzyme inhibitory effects. Challenges in synthesizing this compound include optimizing reaction conditions to achieve high yields and purity, as well as ensuring the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The triazole ring is generally stable, but the thiopyran ring can be reduced under strong conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiopyran derivatives.

Substitution: N-alkyl or N-acyl derivatives of the amine.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials.

Biology and Medicine

Drug Development:

Bioconjugation: Used in click chemistry for bioconjugation applications, such as labeling biomolecules.

Industry

Agriculture: Potential use in the synthesis of agrochemicals.

Electronics: Possible applications in the development of organic electronic materials.

Mechanism of Action

The compound’s mechanism of action in biological systems is primarily through its interaction with enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the thiopyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Modifications

Tetrahydro-2H-pyran vs. Tetrahydro-2H-thiopyran

- Example Compound : (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride (CAS: 2097954-81-7) .

- Lipophilicity: The sulfur atom increases lipophilicity (higher logP), enhancing membrane permeability compared to the oxygen analog .

Thiophene vs. Thiopyran

Substituent Variations

Halogenated Aryl Groups

- Example Compound : (1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine .

- Lipophilicity and Bioavailability: Halogenation improves logP but may reduce aqueous solubility, contrasting with the thiopyran derivative’s balance of lipophilicity and solubility .

Oxetane and Alkenyl Groups

- Example Compounds :

- Key Differences :

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Metabolic Considerations

- Thiopyran vs. Thiophene : Sulfur oxidation in thiopyran may lead to sulfoxide/sulfone metabolites, while thiophene is prone to cytochrome P450-mediated bioactivation, posing toxicity risks .

Biological Activity

The compound (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine , with the molecular formula and a CAS number of 2031260-45-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 198.29 g/mol |

| Density | 1.46 g/cm³ (predicted) |

| Boiling Point | 400.6 °C (predicted) |

| pKa | 7.28 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly phosphodiesterases (PDEs). PDEs play a crucial role in cellular signaling by degrading cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of these second messengers, thereby enhancing signaling pathways involved in inflammation and other physiological processes .

Antiviral Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit antiviral properties. For instance, certain modifications in the triazole ring structure have shown enhanced activity against viral polymerases. Specifically, compounds with a propyl group at the second nitrogen atom of the tetrazole ring exhibited significant antiviral effects with an IC50 value of 18.4 µM . The structure-activity relationship indicates that alterations in substituents can dramatically influence biological efficacy.

Cytotoxicity Studies

In cytotoxicity assays, various derivatives of the compound were tested against different cancer cell lines. The results indicated that some compounds exhibited selective toxicity with selectivity indices (SI) above 10, suggesting a potential for targeted cancer therapy . Notably, compound modifications significantly affected cytotoxicity profiles; for example, the introduction of specific aliphatic groups influenced the overall activity and selectivity against cancer cells.

Case Study 1: PDE4 Inhibition

A patent application highlighted the use of similar thiopyran derivatives as inhibitors of human PDE4. These inhibitors have shown promise in treating inflammatory diseases by modulating cAMP levels, thus providing therapeutic benefits without significant side effects commonly associated with earlier PDE4 inhibitors .

Case Study 2: Antiviral Efficacy

In another study exploring the antiviral efficacy of triazole-containing compounds, it was found that modifications to the azole substituents could enhance binding affinity to viral proteins. The study reported that certain derivatives showed potent inhibition against influenza virus replication in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine, and how is regioselectivity ensured during triazole formation?

- The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a tetrahydro-2H-thiopyran-4-yl azide and a propargyl amine derivative. Regioselectivity (1,4-disubstituted triazole) is controlled by the Cu(I) catalyst, which favors the thermodynamic product. Post-reduction of intermediates (e.g., using NaBH₄) may be required to obtain the final methanamine group . Characterization often involves ¹H/¹³C NMR to confirm regiochemistry and LC-MS for purity assessment .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- ¹H NMR is used to verify the triazole proton (δ 7.5–8.5 ppm) and thiopyran methylene groups (δ 2.5–3.5 ppm). ¹³C NMR confirms the triazole C-4 carbon (δ 145–150 ppm). For resolving ambiguities in stereochemistry or crystal packing, X-ray crystallography with SHELXL refinement is employed, leveraging Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.